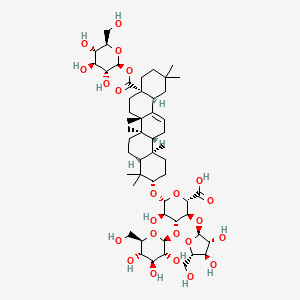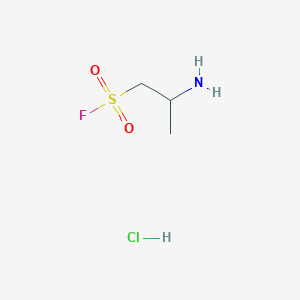
2-Aminopropane-1-sulfonyl fluoride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonyl fluorides often involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solution of KF or KHF2 . A more efficient system could be achieved with phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .Molecular Structure Analysis
The InChI code for 2-Aminopropane-1-sulfonyl fluoride;hydrochloride is1S/C3H8FNO2S.ClH/c1-3(2-5)8(4,6)7;/h3H,2,5H2,1H3;1H . Chemical Reactions Analysis
Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Chemical Biology
2-Aminopropane-1-sulfonyl fluoride hydrochloride and its derivatives are pivotal in the synthesis of various compounds. A novel approach for the synthesis of aliphatic sulfonyl fluorides has been developed, leveraging visible-light-mediated decarboxylative fluorosulfonylethylation. This method is versatile, applicable to a wide range of carboxylic acids, and allows for the modification of natural products and pharmaceuticals, thereby broadening the structural diversity of sulfonyl fluoride compound libraries. The synthesized compounds can undergo further diversification to form sultam, sulfonate, and sulfonamide, which are significant in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).
Applications in SuFEx Click Chemistry
1-Bromoethene-1-sulfonyl fluoride (BESF), derived from 1,2-dibromoethane-1-sulfonyl fluoride (DESF), has shown its utility as a robust SuFEx connector in the synthesis of novel chemical structures. It has been applied in synthesizing 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, and other important chemical motifs. The synthesized modules contain a sulfonyl fluoride handle, enabling further SuFEx reactions with aryl silyl ethers to create stable and valuable sulfonate connections (C. Smedley et al., 2018).
Enhancement of Antimicrobial Activity
The application of 2-Aminopropane-1-sulfonyl fluoride hydrochloride and related compounds in pharmaceuticals has been demonstrated in enhancing antimicrobial activity. Vinyl sulfonyl fluoride functionalized norfloxacin, ciprofloxacin, and lomefloxacin have shown improved antimicrobial activity against Gram-positive bacteria, highlighting the potential of these compounds in medical applications (Jing Leng et al., 2020).
Synthesis of Fluoroamines
The synthesis of N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides from β-amino alcohols and their use in fluorination reactions has been reported. This process led to the synthesis of N-benzyl fluoroamines, which, upon debenzylated by transfer hydrogenolysis, yielded (S) and (R)-2-amino-1-fluoropropanes. These compounds have potential applications in various fields, including pharmaceuticals (J. Posakony & T. Tewson, 2002).
Ligation Chemistry and Drug Discovery
Sulfonyl fluorides, including derivatives of 2-Aminopropane-1-sulfonyl fluoride hydrochloride, are integral in ligation chemistry, chemical biology, and drug discovery. New methods to synthesize these compounds have broadened their application scope. A new class of β-chloro alkenylsulfonyl fluorides (BCASF) has been introduced, showcasing versatile reactivities and applications in late-stage modification of peptides and drugs (Xingliang Nie et al., 2021).
Wirkmechanismus
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H314, H335 indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Sulfonyl fluorides have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
Eigenschaften
IUPAC Name |
2-aminopropane-1-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S.ClH/c1-3(5)2-8(4,6)7;/h3H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMQNQOTUQNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



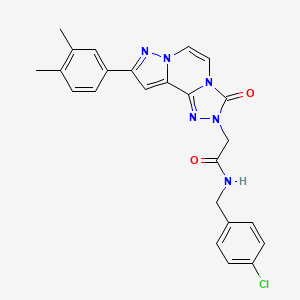
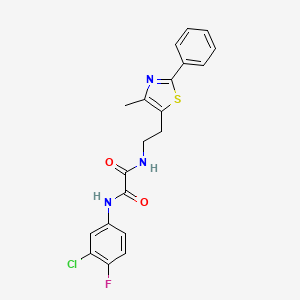
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
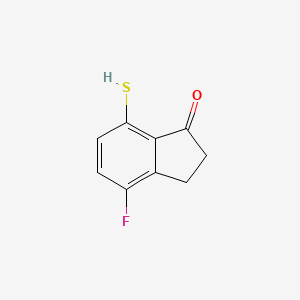

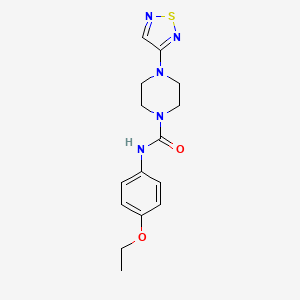
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
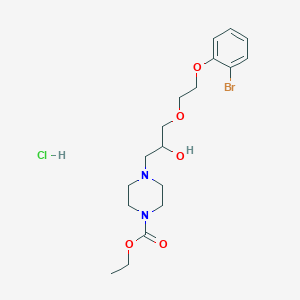
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
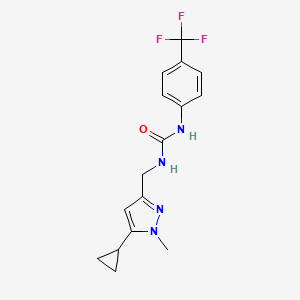
![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)
